molecular formula C12H13NO B13818472 Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-

Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-

Cat. No.: B13818472
M. Wt: 187.24 g/mol
InChI Key: AUPVBILMLZZDHB-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- is an organic compound with the molecular formula C12H11NO It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- typically involves the reaction of 3-methylphenylacetylene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the acetylenic and amide groups. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-methylphenyl)-: A similar compound with a simpler structure, lacking the propynyl group.

    N-Substituted Acetamides: Compounds with various substituents on the acetamide group, which may exhibit different chemical and biological properties.

Uniqueness

Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- is unique due to the presence of both the 3-methylphenyl and propynyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other acetamide derivatives.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[1-(3-methylphenyl)prop-2-ynyl]acetamide

InChI

InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-6-9(2)8-11/h1,5-8,12H,2-3H3,(H,13,14)

InChI Key

AUPVBILMLZZDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C#C)NC(=O)C

Origin of Product

United States

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